6-Methoxy-4-methylbenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-methylbenzo[d][1,3]dioxole is an organic compound that belongs to the benzo[d][1,3]dioxole family. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 4th position on the benzo[d][1,3]dioxole ring. It is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methylbenzo[d][1,3]dioxole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcatechol and methanol.
Methoxylation: The 4-methylcatechol undergoes methoxylation using methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy group at the 6th position.
Cyclization: The methoxylated intermediate is then subjected to cyclization under acidic conditions to form the benzo[d][1,3]dioxole ring structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Catalysts: Employing efficient catalysts to enhance reaction rates.
Purification: Implementing purification techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Methoxy-4-methylbenzo[d][1,3]dioxole has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methylbenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-4-methylbenzo[d][1,3]dioxole: Characterized by a methoxy group at the 6th position and a methyl group at the 4th position.
6-Methoxy-4-ethylbenzo[d][1,3]dioxole: Similar structure but with an ethyl group instead of a methyl group.
6-Methoxy-4-propylbenzo[d][1,3]dioxole: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
6-methoxy-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(10-2)4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3 |
InChI Key |
WNYKIWYZYQWKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.